molecular formula C22H18FN3O2S B5343676 N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide

N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide

Cat. No. B5343676
M. Wt: 407.5 g/mol
InChI Key: KTZAGMLIVUCEDH-OYKKKHCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide, also known as BFH-NH2, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Mechanism of Action

N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide works by reacting with ROS to form a fluorescent product, which can be detected using fluorescence microscopy. The mechanism of action of this compound involves the oxidation of the hydrazide group by ROS, leading to the formation of a highly fluorescent product. This reaction is highly selective for ROS, making this compound a valuable tool for studying the role of ROS in various biological systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects, including its ability to selectively detect ROS in living cells. Additionally, this compound has been found to exhibit antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide in laboratory experiments is its high selectivity for ROS, making it a valuable tool for studying the role of ROS in various biological systems. Additionally, this compound is relatively easy to synthesize and has been optimized to produce high yields of pure product, making it suitable for large-scale synthesis. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide in scientific research. One potential application is its use as a therapeutic agent for the treatment of diseases associated with oxidative stress, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, this compound may be used to study the role of ROS in various biological systems, including the immune system, nervous system, and cardiovascular system. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylindole in the presence of sodium hydride. The resulting product is then treated with hydrazine hydrate to obtain this compound. This synthetic method has been optimized to produce high yields of pure this compound, making it suitable for large-scale synthesis.

Scientific Research Applications

N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-fluorobenzenesulfonohydrazide has been found to exhibit a wide range of scientific research applications, including its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a crucial role in various biological processes, and their dysregulation has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The ability of this compound to selectively detect ROS in living cells makes it a valuable tool for studying the role of ROS in various biological systems.

properties

IUPAC Name

N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-19-10-12-20(13-11-19)29(27,28)25-24-14-18-16-26(15-17-6-2-1-3-7-17)22-9-5-4-8-21(18)22/h1-14,16,25H,15H2/b24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZAGMLIVUCEDH-OYKKKHCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N\NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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